Ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride
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Overview
Description
Ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride is a chemical compound with the molecular formula C13H17NO4·HCl. It is a benzoate derivative that has applications in various fields of scientific research and industry. This compound is known for its unique structure, which includes an amino group, an ethoxy group, and an oxoethyl group attached to a benzoate core.
Scientific Research Applications
Ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride typically involves the esterification of 2-amino-5-(2-ethoxy-2-oxoethyl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. The final product is typically purified through crystallization or recrystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxoethyl group can be reduced to form hydroxyl derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the benzoate core.
Reduction: Hydroxyl derivatives of the oxoethyl group.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the benzoate core can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-5-(2-hydroxy-2-oxoethyl)benzoate hydrochloride
- Ethyl 2-amino-5-(2-methoxy-2-oxoethyl)benzoate hydrochloride
- Ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate
Uniqueness
Ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and an ethoxy group attached to the benzoate core allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c1-3-17-12(15)8-9-5-6-11(14)10(7-9)13(16)18-4-2;/h5-7H,3-4,8,14H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBCNAYIHODAQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)N)C(=O)OCC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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